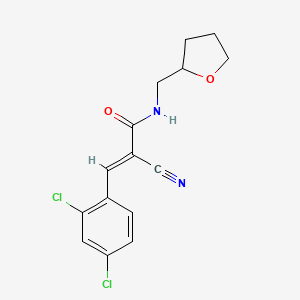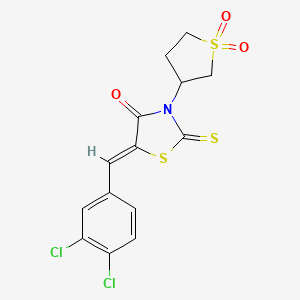![molecular formula C19H16N4O B3895442 3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895442.png)
3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile
Descripción general
Descripción
3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPPN and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of BPPN involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a critical role in regulating cell survival and proliferation. BPPN inhibits the activity of Akt, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPPN has been shown to have a number of biochemical and physiological effects. Studies have shown that BPPN can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. BPPN has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPPN for lab experiments is its potent anti-cancer properties. BPPN has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of BPPN is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BPPN. One area of interest is the development of more efficient synthesis methods for BPPN. Another area of research is the identification of new targets for BPPN in cancer cells. Additionally, further studies are needed to determine the long-term effects of BPPN on normal cells and tissues.
Aplicaciones Científicas De Investigación
BPPN has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPPN is in the field of cancer research. Studies have shown that BPPN has potent anti-cancer properties and can selectively induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-4-12-23-14-18(13-21-24)19(22-23)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,13-14,24H,4,12H2/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUAHOCHWNHJY-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)
![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)

![5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)

![N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)

![methyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3895438.png)
![ethyl 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B3895440.png)
![3-(2-methoxyethyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895469.png)
![6-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B3895477.png)